Bienvenue dans la boutique en ligne BenchChem!

Oxepino[3,2-C]pyridine

Synthetic Chemistry Process Development Medicinal Chemistry

Oxepino[3,2-c]pyridine (CAS 132643-66-4) is a fused heterocycle composed of a seven-membered oxepine ring annulated to a pyridine moiety at the [3,2-c] junction, with molecular formula C₉H₇NO and molecular weight 145.16 g/mol. Its computed physicochemical profile includes a topological polar surface area (TPSA) of 22.12 Ų and a LogP of 2.0009.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 132643-66-4
Cat. No. B161202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepino[3,2-C]pyridine
CAS132643-66-4
SynonymsOxepino[3,2-c]pyridine (9CI)
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)OC=C1
InChIInChI=1S/C9H7NO/c1-2-6-11-9-4-5-10-7-8(9)3-1/h1-7H
InChIKeyLQZLMHSGCZTWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepino[3,2-c]pyridine (CAS 132643-66-4): A Rare [6,7]-Fused Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Procurement


Oxepino[3,2-c]pyridine (CAS 132643-66-4) is a fused heterocycle composed of a seven-membered oxepine ring annulated to a pyridine moiety at the [3,2-c] junction, with molecular formula C₉H₇NO and molecular weight 145.16 g/mol . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 22.12 Ų and a LogP of 2.0009 . The scaffold belongs to the uncommon [6,7]-fused oxepino-pyridine family, whose synthesis has been enabled by a ruthenium(II)-catalyzed domino double annulation that builds four bonds in a single operation [1]. This structural motif is of growing interest in drug discovery as a privileged scaffold for kinase inhibitor and anticancer agent development [2].

Why Oxepino[3,2-c]pyridine Cannot Be Interchanged with Its Positional Isomers or 5-Membered Ring Congeners in Procurement


Positional isomerism in the oxepino-pyridine series produces scaffolds with divergent physicochemical and synthetic profiles that preclude generic substitution. Oxepino[3,2-c]pyridine possesses a distinct fusion pattern that influences ring strain, electronic distribution, and reactivity compared to its [2,3-c], [3,2-b], [4,5-b], or [4,5-c] isomers . Even among isomers sharing the same molecular formula (C₉H₇NO), computed properties diverge significantly—for instance, oxepino[4,5-b]pyridine exhibits an XLogP3 of 1.5 versus 2.0009 for the [3,2-c] isomer [1]. The 7-membered oxepine ring imparts conformational flexibility and a larger spatial footprint relative to the rigid 5-membered rings of furo[3,2-c]pyridine or thieno[3,2-c]pyridine, altering target binding and pharmacokinetic profiles [2]. Furthermore, the synthetic accessibility of each isomer is dictated by fundamentally different reaction manifolds, making the procurement of a specific oxepino-pyridine isomer a non-trivial sourcing challenge .

Quantitative Procurement Evidence for Oxepino[3,2-c]pyridine: Head-to-Head Differentiation from Closest Analogs


Synthetic Yield: Domino Double Annulation (77%) vs. Ring-Closing Metathesis for Isomeric Oxepino[3,2-b]pyridine (44%)

The ruthenium(II)-catalyzed domino {[4+2] & [5+2]} double annulation of naphthoic acid derivatives provides direct access to oxepino[3,2-c]pyridine skeletons in an optimized 77% isolated yield [1]. This represents a 1.75-fold improvement in synthetic efficiency compared to the 44% overall yield reported for the ring-closing metathesis (RCM) route to the isomeric 2,3H-dihydrooxepino[3,2-b]pyridine scaffold . The double annulation strategy also builds four bonds [(C–C)–(C–N) and (C–C)–(C–O)] in a single operational step, offering a more convergent and atom-economical approach for procurement or scale-up [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Lipophilicity Differentiation: Oxepino[3,2-c]pyridine LogP 2.00 vs. Furo[3,2-c]pyridine LogP 1.83 vs. Thieno[3,2-c]pyridine LogP 2.89

The computed LogP of oxepino[3,2-c]pyridine is 2.0009 , positioning it at an optimal midpoint between the more hydrophilic furo[3,2-c]pyridine (LogP 1.82780) and the more lipophilic thieno[3,2-c]pyridine (LogP 2.89) . This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility—a key consideration in fragment-based drug discovery where LogP values between 1 and 3 are typically targeted for oral bioavailability. The 0.17 LogP unit increase over furo[3,2-c]pyridine may enhance passive membrane diffusion, while the 0.89 LogP unit decrease relative to thieno[3,2-c]pyridine reduces the risk of promiscuous binding and poor solubility commonly associated with excessively lipophilic fragments.

Physicochemical Properties ADME Prediction Drug Design

Polar Surface Area (PSA) Advantage: Lower PSA (22.12 Ų) Relative to Furo (26.03 Ų) and Thieno (41.13 Ų) Congeners Enhances Predicted Membrane Permeability

Oxepino[3,2-c]pyridine exhibits a topological polar surface area (TPSA) of 22.12 Ų , which is 15% lower than furo[3,2-c]pyridine (26.03 Ų) and 46% lower than thieno[3,2-c]pyridine (41.13 Ų) . In medicinal chemistry, a TPSA below 60–70 Ų is generally associated with good oral absorption, and values below 30 Ų are particularly favorable for blood–brain barrier (BBB) penetration. The substantially reduced PSA of oxepino[3,2-c]pyridine relative to the sulfur-containing thieno analogue (Δ = 19.01 Ų) is largely attributable to the absence of polarizable sulfur atoms, while its advantage over the oxygen-containing furo analogue (Δ = 3.91 Ų) reflects differences in heteroatom positioning and ring size.

Physicochemical Properties CNS Drug Design Permeability Prediction

Scaffold Novelty: Oxepino[3,2-c]pyridine as a Rare [6,7]-Fused Heterocycle with Demonstrated Anticancer Activity in Derivative Form

The [6,7]-fused oxepino-pyridine skeleton has been explicitly noted as an 'uncommon' scaffold in the peer-reviewed literature, with its synthesis described as offering 'access to uncommon [6,7]-fused oxepino-pyridine skeletons' via a first-in-class domino double annulation strategy [1]. In contrast, the benzo-annulated derivative (benzo[6,7]oxepino[3,2-b]pyridine) has demonstrated potent anticancer activity: synthesized derivatives showed IC₅₀ values of 24.95–45.80 μM against HCT-116 human colorectal carcinoma cells [2], and the derivative MPOBA induced apoptosis in canine mammary cancer cell lines via upregulation of TP53 and BAX and downregulation of BCL-2 [3]. While direct biological data for the parent unsubstituted oxepino[3,2-c]pyridine remain limited, the demonstrated activity of structurally proximal benzo-derivatives supports the scaffold's potential as a privileged starting point for oncology-focused medicinal chemistry campaigns.

Scaffold Novelty Oncology Hit Discovery

Optimal Procurement and Research Application Scenarios for Oxepino[3,2-c]pyridine (CAS 132643-66-4)


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS-Penetrant Kinase Inhibitors

Oxepino[3,2-c]pyridine's low TPSA (22.12 Ų) and balanced LogP (2.00) make it an attractive fragment-sized (MW 145.16 g/mol) building block for CNS-focused fragment libraries, where TPSA < 30 Ų and LogP 1–3 are predictive of BBB penetration . Its computed profile outperforms furo[3,2-c]pyridine (TPSA 26.03 Ų, LogP 1.83) and thieno[3,2-c]pyridine (TPSA 41.13 Ų, LogP 2.89) in balancing permeability and solubility, positioning it as a preferred core for fragments targeting neurological kinase targets .

Scaffold-Hopping from Benzoxepino Anticancer Leads to Simplified Oxepino[3,2-c]pyridine Cores

The demonstrated anticancer activity of benzo[6,7]oxepino[3,2-b]pyridine derivatives (IC₅₀ 24.95–45.80 μM against HCT-116 colorectal cancer cells; pro-apoptotic activity in canine mammary carcinoma) [1] establishes biological precedent for the oxepino-pyridine chemotype in oncology. Oxepino[3,2-c]pyridine offers a deconstructed, lower-molecular-weight analog for systematic scaffold-hopping studies, enabling exploration of the minimal pharmacophore required for antiproliferative activity while reducing aromatic ring count and improving ligand efficiency metrics.

Synthetic Methodology Development and Process Chemistry Scale-Up Studies

The availability of a high-yielding (77% optimized) domino double annulation route to oxepino[3,2-c]pyridine skeletons [2] establishes this scaffold as a benchmark substrate for ruthenium-catalyzed C–H activation methodology development. In comparison, the 44% overall yield of the RCM route to isomeric dihydrooxepino[3,2-b]pyridines makes the [3,2-c] isomer the more attractive target for process chemistry groups seeking robust synthetic routes for kilogram-scale procurement or derivatization campaigns.

Comparative ADMET Profiling Across Heterocyclic Congeners in Lead Optimization

For medicinal chemistry programs evaluating heterocyclic replacements of a pyridine-phenyl or pyridine-furan core, oxepino[3,2-c]pyridine provides a unique combination of conformational flexibility (7-membered oxepine ring), intermediate lipophilicity (LogP 2.00 vs. furo 1.83 and thieno 2.89), and minimized PSA (22.12 Ų) . Procuring the compound alongside its furo and thieno congeners enables head-to-head ADMET comparisons—including Caco-2 permeability, microsomal stability, and CYP inhibition—to empirically determine which heteroatom substitution pattern yields the most favorable developability profile for a given chemical series.

Quote Request

Request a Quote for Oxepino[3,2-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.